molecular formula C23H23N5O2S B2549443 N-(2,5-dimethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251629-92-1

N-(2,5-dimethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2549443
CAS No.: 1251629-92-1
M. Wt: 433.53
InChI Key: SPYPDRPSXRUQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of tetrahydroisoquinolinones involves the reaction of homophthalic anhydride with N-substituted benzylamine, producing mixtures of trans- and cis-tetrahydroisoquinoline carboxylic acids. The reaction's diastereoselectivity can be controlled by the choice of solvent, with pyridine yielding exclusively the trans isomer. These compounds can undergo further transformations to incorporate pharmacophoric substituents, indicating a method for creating structurally complex molecules from simpler precursors (Kandinska, Kozekov, & Palamareva, 2006).

  • Research on oxo-hydroxy tautomerism of heterocyclic compounds, including isoquinolines, has shown that benzene ring fusion significantly affects the stability of oxo tautomers. This insight into the electronic structure of such compounds aids in understanding their chemical behavior and potential as intermediates in organic synthesis (Gerega, Lapinski, Nowak, Furmanchuk, & Leszczynski, 2007).

  • A study on the C-H functionalization of cyclic amines with α,β-unsaturated carbonyl compounds describes a method for creating complex molecular architectures, including pyrrolines and pyrroles, from simpler substrates. This reaction pathway is indicative of the potential for constructing pyrroloisoquinoline derivatives through strategic functionalization and cyclization steps (Kang, Richers, Sawicki, & Seidel, 2015).

Applications in Molecular Synthesis

  • The development of pyrrolo[2,1-a]isoquinoline derivatives via photo-oxidative and cycloaddition reactions highlights a strategy for constructing complex heterocyclic compounds that could serve as valuable intermediates in pharmaceutical and materials science research. These methods utilize molecular oxygen or hydrogen peroxide as oxidants, showcasing environmentally benign synthetic routes (Fujiya, Tanaka, Yamaguchi, Tada, & Itoh, 2016; Huang, Li, Ye, Yu, Han, Jia, & Gao, 2014).

Theoretical and Experimental Studies

  • Computational and experimental studies on tautomeric equilibria and phototautomeric reactions provide foundational knowledge on the electronic properties of isoquinoline derivatives. Such investigations are crucial for understanding the reactivity, stability, and potential applications of these compounds in various scientific domains (Gerega et al., 2007).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-4-17-7-5-6-8-19(17)31-22-21-26-28(23(30)27(21)12-11-24-22)14-20(29)25-18-13-15(2)9-10-16(18)3/h5-13H,4,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYPDRPSXRUQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.